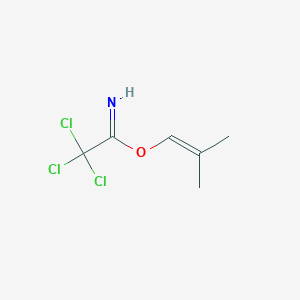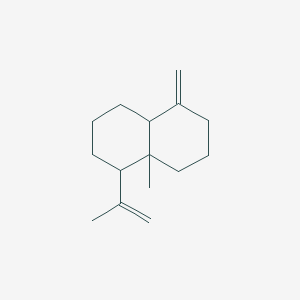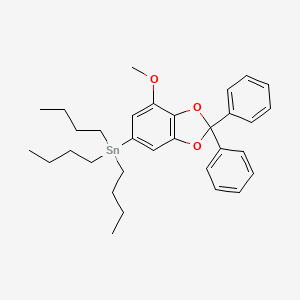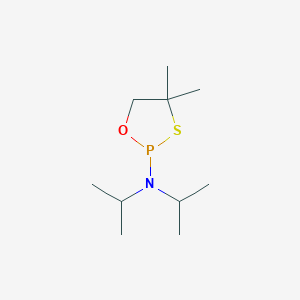
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine is a chemical compound with a unique structure that includes an oxathiaphospholan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine typically involves the reaction of appropriate phosphoramide precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions can result in a variety of substituted phosphoramide derivatives.
科学的研究の応用
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and chemical reactions.
類似化合物との比較
Similar Compounds
- 4,4-Dimethyl-2-oxathiaphospholan-2-amine
- N,N-Di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine
- 4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan
Uniqueness
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
特性
CAS番号 |
145498-59-5 |
|---|---|
分子式 |
C10H22NOPS |
分子量 |
235.33 g/mol |
IUPAC名 |
4,4-dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine |
InChI |
InChI=1S/C10H22NOPS/c1-8(2)11(9(3)4)13-12-7-10(5,6)14-13/h8-9H,7H2,1-6H3 |
InChIキー |
DWXRXMFKQUCBMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P1OCC(S1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)
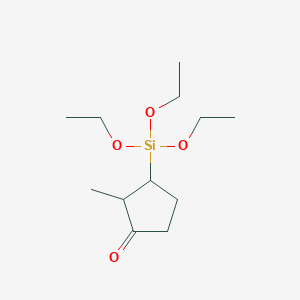
![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
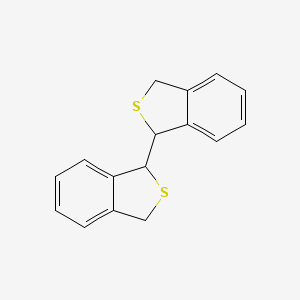

![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)
